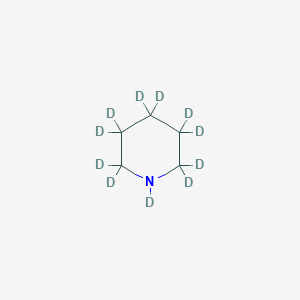

哌啶-d11

概述

描述

Electrochemical Synthesis of Piperidine Derivatives

Secondary piperidines are essential in pharmaceutical chemistry due to their presence in many commercial drugs. An electrochemical method for the cyanation of secondary piperidines has been developed, which allows for the modification of the piperidine ring without the need for protection of the N-H bond. This process uses ABNO as a catalytic mediator and is compatible with various substituents, enabling the synthesis of unnatural amino acids .

Multicomponent Reaction for Piperidine Derivatives

A novel multicomponent reaction has been discovered that allows for the stereocontrolled synthesis of α-hydroxyalkyl piperidine derivatives. This reaction combines 4-borono-1-azadienes, maleimides, and aldehydes to create polysubstituted piperidine derivatives with four stereogenic centers in a single operation. This method is valuable for combinatorial chemistry and natural product synthesis .

Conformational Stability and Structure of Piperidine

The conformational stability and structure of piperidine have been studied using VUV-MATI spectroscopy. This technique provided high-resolution vibrational spectra for piperidine conformers. The chair form of piperidine was found to be the most stable in the neutral state, while in the cationic state, only the axial-like NH conformer exists. The precise structure of the cationic conformer was determined through rigorous analysis .

Crystal Structure Response to Temperature and Pressure

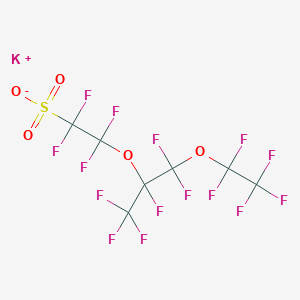

The crystal structure of piperidine-d11 has been analyzed under various temperatures and pressures using neutron powder diffraction. The structure features chains of molecules connected by NH…N hydrogen bonds and van der Waals interactions. The study revealed that thermal expansion is influenced by external lattice modes and intramolecular ring-flexing modes, and the response to pressure is more isotropic due to the need to minimize volume .

Piperidine Molecular Complex with CO2 and H2O

Piperidine forms a reversible molecular complex with CO2 and H2O through hydrogen bonding. The complex decomposes at room temperature, and its structure has been determined via X-ray diffraction. This complex is compared to the previously reported 4-methylpiperidine carboxylate .

Metal Complexes with Piperidine Derivatives

The anion of 2,6-di(phenylimino)piperidine supports linear trichromium complexes. These complexes have been synthesized and characterized, revealing a linear chain of chromium atoms with varying coordination environments. The structures of these complexes provide insights into the coordination chemistry of piperidine derivatives .

Hydrogen Bonding in Piperidine Compounds

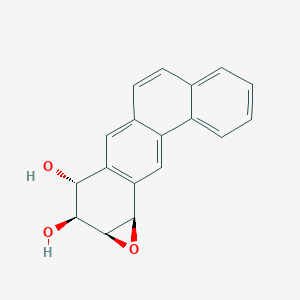

The crystal structure of a compound containing naphthaleneacetic acid and piperidine molecules has been determined. The molecules are held together by intermolecular hydrogen bonds, and the piperidine ring adopts a chair conformation. The structure is stabilized by N-H…O hydrogen bonds that link the molecules into dimers .

Enantioselective Synthesis of Piperidine Antagonists

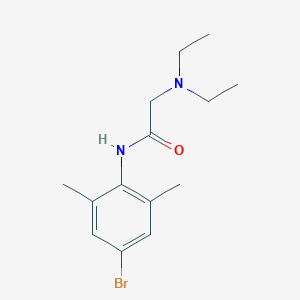

A strategy for the enantioselective synthesis of trans-2,4-disubstituted piperidines has been developed and applied to the synthesis of IS811, a CCR3 antagonist. The synthesis involves several steps, including diastereoselective hydrogenation and intramolecular S(N)2 amination, to construct the piperidine core .

Piperidine Derivatives as Potential Sunscreens

A series of piperidine-4-one derivatives have been synthesized and characterized. DFT calculations were used to analyze their electronic structure and interpret spectroscopic data. These compounds are proposed as potential sunscreens and UV filters due to their spectroscopic properties .

Thermal Vibrations in Piperidine Derivatives

The crystal structures of piperazinium hexanoate-h11 and d11 have been determined, and the internal molecular displacements of H and D nuclei were analyzed. The study found that the internal vibrations of H are greater than those of D, and normal-mode analyses were carried out to compare with experimental values. The results provide insights into the vibrational behavior of piperidine derivatives .

科学研究应用

有机合成中的氘代

哌啶-d11 被用作有机化合物区域选择性 C-氘代的氘源,为有机合成领域做出了重大贡献。一个具体应用包括源自 2-甲基四氢萘酮的烯醇盐的氘代,增强了对胺-烯醇盐配合物的动力学氘代的理解 (Coumbarides, Eames, & Suggate, 2004)。

核磁共振 (NMR) 光谱

哌啶-d11 在核磁共振 (NMR) 光谱中起着至关重要的作用。它作为溶剂,有助于研究孢粉素等复杂的有机结构。采用哌啶-d11 的衍生化技术已经能够获得孢粉素的详细二维 13C,1H-HETCOR NMR 光谱,提供了有价值的结构见解 (Ahlers, Lambert, & Wiermann, 2003)。

晶体学研究

哌啶-d11 在晶体学中对于研究分子晶体在温度和压力等不同条件下的结构响应至关重要。它用于了解不同分子力之间的平衡,重点是哌啶晶体结构中的 NH…N H 键和范德华相互作用。此类研究提供了在外部条件下晶体的热膨胀和应变发展的见解 (Budd, Ibberson, Marshall, & Parsons, 2015)。

抗菌研究

哌啶衍生物(包括哌啶-d11)的抗菌潜力在各种研究中得到探索。例如,哌啶与环丙沙星联合使用已显示出对金黄色葡萄球菌的有效性,通过增强积累并减少溴化乙锭的流出,表明在抑制细菌外排泵中具有潜在作用 (Khan, Mirza, Kumar, Verma, & Qazi, 2006)。

药理应用

哌啶-d11 及其衍生物在药理研究中很重要,尤其是在新药的发现和开发中。例如,哌啶核对于生产具有广泛药理活性的药物至关重要,包括抗癌、抗病毒、抗疟疾和抗炎特性 (Mahmoud Abdelshaheed, Fawzy, El-Subbagh, & Youssef, 2021)。

安全和危害

未来方向

Piperidine and its derivatives, including Piperidine-d11, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, research in this field is expected to continue and evolve.

属性

IUPAC Name |

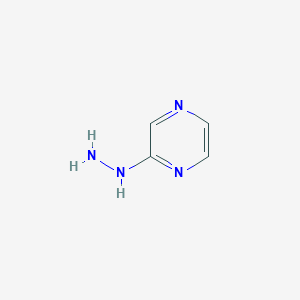

1,2,2,3,3,4,4,5,5,6,6-undecadeuteriopiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-2-4-6-5-3-1/h6H,1-5H2/i1D2,2D2,3D2,4D2,5D2/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQRYJNQNLNOLGT-KTIYLIMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583728 | |

| Record name | (~2~H_11_)Piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperidine-d11 | |

CAS RN |

143317-90-2 | |

| Record name | (~2~H_11_)Piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 143317-90-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]-](/img/structure/B105005.png)

![Spiro[2.3]hexane-1-carboxylic Acid](/img/structure/B105017.png)